molecular formula C17H26N2O2 B13893787 tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate

tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate

Cat. No.: B13893787
M. Wt: 290.4 g/mol
InChI Key: WGHBYQBNWQRUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate is a chemically synthesized, high-purity organic compound primarily serving as a critical building block in medicinal chemistry and pharmaceutical research. This molecule features a piperidine ring core that is substituted with a phenyl group and protected at the amine functionality by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of modern synthetic organic chemistry, as it effectively shields the amine during synthetic sequences and can be readily removed under mild acidic conditions to unveil the free amine for further derivatization. Compounds with this general structural motif are highly valued in drug discovery for their potential application in the synthesis of more complex, biologically active molecules. Piperidine derivatives are commonly explored as core structures in the development of therapeutics, and the specific substitution pattern of this compound suggests its utility in constructing potential pharmacologically active agents. As a versatile synthetic intermediate, it can be used in a wide range of chemical transformations, including cross-coupling reactions, alkylations, and acylations, to create diverse chemical libraries for biological screening. This product is intended for use in a controlled laboratory setting by qualified researchers. It is offered strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE), adhering to all standard laboratory safety protocols.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl N-(1-methyl-5-phenylpiperidin-3-yl)carbamate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-14(11-19(4)12-15)13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,18,20)

InChI Key

WGHBYQBNWQRUQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via the functionalization of a piperidine core, followed by carbamate formation using tert-butyl protecting groups. Key steps include:

  • Introduction of methyl and phenyl substituents on the piperidine ring.
  • Protection of the amine functionality as a tert-butyl carbamate (Boc group).
  • Use of inert atmosphere to prevent moisture interference.
  • Control of temperature and reaction time to optimize yield.

Specific Reaction Conditions and Procedures

Based on available data for related tert-butyl carbamate derivatives and analogous piperidine compounds, the following conditions are commonly employed:

Step Reagents and Conditions Description Yield (%) Notes
1 Methylation of piperidine nitrogen Use of methylating agents under inert atmosphere Variable Ensures N-methyl substitution
2 Phenyl substitution at C-5 position Phenylation via electrophilic aromatic substitution or cross-coupling Variable Phenyl group introduction
3 Carbamate formation Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) High Protects amine as Boc-carbamate
4 Purification Chromatographic techniques (e.g., reverse phase flash chromatography) - Ensures high purity

Example Synthetic Procedure (Inferred from Related Compounds)

  • A piperidine derivative bearing the methyl and phenyl groups is dissolved in anhydrous solvent (e.g., dichloromethane or DMF).
  • Under nitrogen atmosphere, triethylamine is added as a base.
  • Di-tert-butyl dicarbonate is added dropwise at 0°C to room temperature.
  • The reaction mixture is stirred for several hours (commonly 16–24 h) at room temperature.
  • The reaction progress is monitored by TLC or LCMS.
  • Upon completion, the mixture is quenched with water, extracted, and the organic layer dried.
  • Purification by silica gel or reverse phase chromatography yields the tert-butyl carbamate product.

Reaction Optimization Parameters

Parameter Typical Range Effect on Reaction
Temperature 0 to 25 °C Lower temperatures reduce side reactions
Reaction Time 12–24 hours Sufficient for complete conversion
Solvent Dichloromethane, DMF, or isopropyl alcohol Solvent polarity affects solubility and reaction rate
Base Triethylamine or DIPEA Neutralizes acid by-products, promotes carbamate formation

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Summary Table of Preparation Methods and Yields

Preparation Step Reagents Conditions Yield (%) Reference Notes
Methylation of piperidine nitrogen Methyl iodide or equivalent Inert atmosphere, room temp Not explicitly reported Standard methylation
Phenyl substitution Phenylboronic acid or phenyl halide Palladium-catalyzed coupling or electrophilic substitution Not explicitly reported Requires catalyst
Boc protection Di-tert-butyl dicarbonate, triethylamine 0–25 °C, 12–24 h High (typically >80%) Common carbamate formation
Purification Reverse phase flash chromatography Gradient elution with acetonitrile/water - Ensures high purity

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate, also known as N-Boc-1-methyl-5-phenylpiperidin-3-amine, is a chemical compound with the molecular formula C17H26N2O2C_{17}H_{26}N_2O_2 and a molecular weight of 290.4 . It has applications in scientific research, particularly in the synthesis of pharmaceutical compounds .

Synthesis of Pyrimidine Derivatives

This compound is used in the synthesis of pyrimidine derivatives . Specifically, it is involved in creating compounds with various R3 substituents, such as dimethylamine, morpholine, or (R/S)-3-hydroxypyrrolidine . Combining cyclopropylmethylamide (R1) and (R/S)-3-phenylpiperidine (R2) with different R3 substituents yields compounds like 1 and 101–107 . Compound 1, in particular, which combines (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine, has shown significant potency .

TLR7 Antagonists and Lupus Treatment

Certain quinoline compounds, including this compound derivatives, are being explored as Toll-like receptor 7 (TLR7) antagonists . TLR7 antagonism is relevant in treating lupus, including systemic lupus erythematosus, cutaneous lupus, neuropsychiatric lupus, fetal heart block, and antiphospholipid syndrome . In vitro, the activity against a HEK cell line stably expressing human TLR7 is assessed, along with 1H NMR data and mass spectrometry data . Studies involving compounds like ER-899742 have been conducted using the Pristane: DBA/1 strain lupus disease model, where female DBA/1 mice were given intraperitoneal injections of pristane or PBS .

Magnetic Resonance Imaging (MRI)

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is distinguished from related carbamates by its unique substitution pattern on the piperidine ring. Below is a comparative analysis with structurally similar derivatives:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate Piperidine 1-Me, 5-Ph, 3-Boc C₁₇H₂₄N₂O₂ ~288.4 (calculated) Steric bulk from phenyl/methyl; Boc protection
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Pyridine 5-OMe, 3-(CH₂Boc) C₁₂H₁₈N₂O₃ 238.28 Pyridine core; methoxy enhances polarity
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate Pyridine 5-pivalamido, 3-(CH₂Boc) C₁₆H₂₅N₃O₃ 307.39 Pivalamido group for hydrogen bonding
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate Piperidine 3-Me (cis), 4-Boc C₁₁H₂₂N₂O₂ 214.31 Cis-methyl stereochemistry influences conformation
tert-Butyl ((3R,5S)-5-hydroxypiperidin-3-yl)carbamate Piperidine 5-OH, 3-Boc (stereospecific R,S) C₁₁H₂₂N₂O₃ 230.29 Hydroxyl group enables hydrogen bonding

Key Observations :

  • Core Heterocycle : Piperidine derivatives (e.g., the target compound and ) exhibit conformational flexibility, whereas pyridine analogs () have planar, aromatic rings.
  • Substituent Effects : The phenyl group in the target compound introduces significant hydrophobicity compared to methoxy or pivalamido groups in pyridine derivatives.
  • Stereochemistry : Piperidine carbamates like highlight the role of stereochemistry in hydrogen-bonding networks and crystallinity .
Physicochemical Properties
  • Hydrogen Bonding: The Boc group in the target compound may participate in weak hydrogen bonds (C=O as acceptor), but lacks strong donors like -OH or -NH₂ (cf. hydroxylated piperidines in ).
  • Solubility : Pyridine derivatives with polar substituents (e.g., methoxy ) likely exhibit higher aqueous solubility than the phenyl-substituted target compound.
  • Thermal Stability : tert-Butyl groups generally enhance thermal stability, as seen in analogs like and .

Biological Activity

tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate, also known as N-Boc-1-methyl-5-phenylpiperidin-3-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H22N2O2
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 1547310-96-2

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. The carbamate moiety allows for covalent interactions with active site residues, which can lead to inhibition or modulation of enzyme activity. The piperidine structure contributes to the compound's stability and binding affinity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase, an enzyme critical for neurotransmitter regulation.
  • Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors, including cannabinoid receptors, which are implicated in various physiological processes such as appetite regulation and pain management.
  • Antimicrobial Activity : Some studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for further development in treating infections.

Case Studies

  • Acetylcholinesterase Inhibition : A study demonstrated that this compound effectively inhibits acetylcholinesterase with an IC50 value indicating moderate potency. This inhibition could have implications for treating conditions like Alzheimer's disease where cholinergic signaling is disrupted.
  • Cannabinoid Receptor Interaction : In vitro assays showed that the compound interacts with cannabinoid receptors, exhibiting selectivity towards CB1 over CB2 receptors. This selectivity is crucial for developing therapeutics aimed at conditions such as obesity and anxiety without the psychoactive effects associated with CB1 activation.

Comparative Analysis Table

PropertyThis compoundOther Piperidine Derivatives
Molecular Weight250.34 g/molVaries
Enzyme Inhibition (IC50)Moderate potency against acetylcholinesteraseVaries
Cannabinoid Receptor BindingSelective for CB1Varies
Antimicrobial ActivityPositive in preliminary testsVaries

Q & A

Q. What synthetic routes are commonly employed for preparing tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate?

Methodological Answer: The synthesis typically involves sequential protection, substitution, and deprotection steps. For example:

  • Piperidine ring functionalization : Introduce substituents (e.g., methyl, phenyl) via alkylation or coupling reactions.
  • Boc protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) under inert conditions (e.g., DCM at -78°C) to form the carbamate .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is critical to isolate intermediates, as seen in analogous piperidine carbamate syntheses .
  • Key challenges : Control regioselectivity during substitutions (e.g., avoiding over-alkylation) by optimizing reaction time, temperature, and stoichiometry .

Q. How is the purity and identity of the compound validated during synthesis?

Methodological Answer:

  • Chromatography : HPLC or TLC (Rf comparison) to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl group at C5, methyl at C1) via coupling constants and chemical shifts.
  • Mass spectrometry (ESI+) : Verify molecular weight (e.g., [M+H]+ expected at ~290–310 g/mol, depending on substituents) .
    • Elemental analysis : Match calculated vs. experimental C/H/N ratios to rule out impurities .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions on the piperidine ring be addressed?

Methodological Answer:

  • Steric and electronic control : Use directing groups (e.g., Boc) to shield specific positions. For example, bulky substituents at C3 (carbamate) can hinder electrophilic attacks at adjacent sites .
  • Catalytic strategies : Transition-metal catalysts (e.g., Pd(PPh₃)₂Cl₂, CuI) enable selective cross-coupling reactions, as demonstrated in pyrimidine-piperidine conjugates .
  • Computational modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

Q. What crystallographic techniques resolve ambiguities in stereochemistry or hydrogen-bonding networks?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:
  • Data collection : High-resolution (<1.0 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Hydrogen bonding : Graph-set analysis identifies motifs (e.g., R₂²(8) rings) critical for stabilizing crystal packing .
    • Challenge : Disordered tert-butyl groups require constraints (ISOR, SIMU) during refinement to avoid overfitting .

Q. How do solvent polarity and temperature influence reaction yields in multi-step syntheses?

Methodological Answer:

  • Case study : In Boc deprotection (HCl/MeOH), polar protic solvents favor protonation of the carbamate, accelerating cleavage .
  • Temperature optimization : Lower temperatures (-78°C) suppress side reactions (e.g., epimerization) during sensitive steps like amide coupling .
  • Empirical data :
StepSolventTemp (°C)Yield (%)
Boc protectionDCM-7885–90
CouplingDMAc8060–70

(Adapted from analogous syntheses )

Safety and Handling

Q. What safety protocols are essential for handling tert-Butyl carbamate derivatives?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicology : Monitor acute toxicity (LD50 data lacking; assume Category 4 for risk assessment) .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Isotopic labeling : Use ¹⁵N or ¹³C-enriched reagents to track unexpected couplings (e.g., rotamers from hindered piperidine rings) .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting .
  • Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Applications in Drug Development

Q. What strategies improve the pharmacokinetic profile of piperidine carbamate derivatives?

Methodological Answer:

  • Prodrug design : Hydrolyze the Boc group in vivo to release active amines .
  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to enhance solubility without compromising blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.